2-AMINO-4-(5-BROMOTHIOPHEN-2-YL)-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-AMINO-4-(5-BROMOTHIOPHEN-2-YL)-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE” is a complex organic molecule that features multiple functional groups, including amino, cyano, and bromo groups, as well as a quinoline and thiophene ring system. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursor molecules. Typical synthetic routes might include:
Formation of the quinoline ring system: This could be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Introduction of the bromo-thienyl group: This might be done via a bromination reaction followed by a Suzuki coupling to attach the thienyl group.
Formation of the cyclohepta[b]thiophene ring: This could involve a series of cyclization reactions, possibly starting from a thiophene derivative.
Final assembly of the molecule: This would involve coupling the quinoline and cyclohepta[b]thiophene fragments, followed by introduction of the cyano group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or Grignard reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In materials science, the compound might be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-amino-4-(5-chloro-2-thienyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl cyanide
- 2-[2-amino-4-(5-methyl-2-thienyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl cyanide
Uniqueness
The presence of the bromo group in the compound might confer unique reactivity or biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H25BrN4OS2 |
---|---|
Molecular Weight |
553.5g/mol |
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25BrN4OS2/c1-26(2)10-17-23(18(32)11-26)22(20-8-9-21(27)33-20)16(13-29)24(30)31(17)25-15(12-28)14-6-4-3-5-7-19(14)34-25/h8-9,22H,3-7,10-11,30H2,1-2H3 |
InChI Key |
LMEVFTBWOCQYKX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC=C(S5)Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC=C(S5)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.